3-[(3,4-dichlorophenyl)methyl]oxetan-3-ol
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Overview
Description
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol is a chemical compound characterized by the presence of an oxetane ring and a dichlorophenyl group. The compound’s structure includes a four-membered oxetane ring, which is known for its stability and unique reactivity. The dichlorophenyl group adds to the compound’s chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorophenyl)methyl]oxetan-3-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with oxetan-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitrating agents, halogenating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted dichlorophenyl derivatives.
Scientific Research Applications
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used to study the effects of oxetane-containing molecules on biological systems.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorophenyl)methyl]oxetan-3-ol involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, potentially leading to pharmacological effects. The dichlorophenyl group may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylmethylamine: This compound shares the dichlorophenyl group but lacks the oxetane ring.
3,4-Dichloromethylphenidate: Similar in structure but with a different functional group arrangement.
3,4-Dichlorophenylacetic acid: Contains the dichlorophenyl group but has an acetic acid moiety instead of an oxetane ring.
Uniqueness
The presence of the oxetane ring in 3-[(3,4-dichlorophenyl)methyl]oxetan-3-ol distinguishes it from other similar compounds. The oxetane ring imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications.
Properties
CAS No. |
2106479-40-5 |
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Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
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